2-{[(Methylsulfonyl)methyl]sulfonyl}-3-(morpholin-4-yl)-1-azabicyclo[2.2.2]oct-2-ene
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Overview
Description
4-(2-{[(METHYLSULFONYL)METHYL]SULFONYL}-1-AZABICYCLO[2.2.2]OCT-2-EN-3-YL)MORPHOLINE is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(METHYLSULFONYL)METHYL]SULFONYL}-1-AZABICYCLO[2.2.2]OCT-2-EN-3-YL)MORPHOLINE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of norcamphor-derived oximes with benzenesulfonyl chloride or sulfuric acid/NH4OH, leading to the formation of the bicyclic core . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(METHYLSULFONYL)METHYL]SULFONYL}-1-AZABICYCLO[2.2.2]OCT-2-EN-3-YL)MORPHOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
4-(2-{[(METHYLSULFONYL)METHYL]SULFONYL}-1-AZABICYCLO[2.2.2]OCT-2-EN-3-YL)MORPHOLINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-{[(METHYLSULFONYL)METHYL]SULFONYL}-1-AZABICYCLO[2.2.2]OCT-2-EN-3-YL)MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N- { [ (2R,4S,5R)-5-Ethyl-1-azabicyclo [2.2.2]oct-2-yl]methyl}-2-furamide
- 8-azabicyclo [3.2.1]octane
- 2-azabicyclo [3.2.1]octane
Uniqueness
4-(2-{[(METHYLSULFONYL)METHYL]SULFONYL}-1-AZABICYCLO[2.2.2]OCT-2-EN-3-YL)MORPHOLINE is unique due to its specific bicyclic structure and the presence of multiple sulfonyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C13H22N2O5S2 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
4-[2-(methylsulfonylmethylsulfonyl)-1-azabicyclo[2.2.2]oct-2-en-3-yl]morpholine |
InChI |
InChI=1S/C13H22N2O5S2/c1-21(16,17)10-22(18,19)13-12(14-6-8-20-9-7-14)11-2-4-15(13)5-3-11/h11H,2-10H2,1H3 |
InChI Key |
BZZUGEBLQNJGNX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CS(=O)(=O)C1=C(C2CCN1CC2)N3CCOCC3 |
Origin of Product |
United States |
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